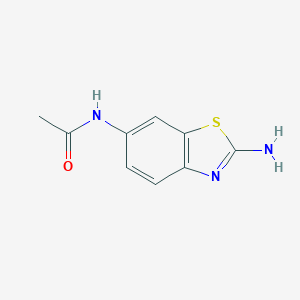

N-(2-Amino-benzothiazol-6-yl)-acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-amino-1,3-benzothiazol-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7/h2-4H,1H3,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSUAKMKDAAYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282918 | |

| Record name | N-(2-Amino-benzothiazol-6-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22307-44-4 | |

| Record name | 22307-44-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-benzothiazol-6-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-amino-1,3-benzothiazol-6-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(2-Amino-benzothiazol-6-yl)-acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for N-(2-Amino-benzothiazol-6-yl)-acetamide, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a multi-step process, commencing with the formation of the 2-aminobenzothiazole core, followed by functional group manipulations at the 6-position to introduce the acetamido group. This document delves into the mechanistic underpinnings of each reaction, offering detailed, step-by-step protocols and highlighting critical experimental parameters. The information is curated to provide researchers and drug development professionals with a robust and reproducible methodology.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole moiety, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities.[1] Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention due to their therapeutic potential, which includes antitumor, anti-inflammatory, and antimicrobial properties.[2] N-(2-Amino-benzothiazol-6-yl)-acetamide serves as a crucial building block for the synthesis of more complex molecules, where the functional groups at the 2- and 6-positions can be further elaborated. This guide focuses on a logical and efficient pathway for its preparation.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, N-(2-Amino-benzothiazol-6-yl)-acetamide, suggests a straightforward synthetic strategy. The primary disconnection is at the amide bond, leading back to a key intermediate, 2,6-diaminobenzothiazole. This diamine can be derived from the reduction of a nitro-substituted precursor, 2-amino-6-nitrobenzothiazole. The synthesis of this nitro-intermediate can be achieved through the cyclization of a substituted aniline, specifically 4-nitroaniline.

This retrosynthetic approach informs the following three-step forward synthesis:

-

Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole via the reaction of 4-nitroaniline with potassium thiocyanate and bromine.

-

Step 2: Reduction of 2-Amino-6-nitrobenzothiazole to yield 2,6-diaminobenzothiazole.

-

Step 3: Selective N-Acetylation of the 6-amino group of 2,6-diaminobenzothiazole to afford the final product.

Caption: Proposed three-step synthesis pathway for N-(2-Amino-benzothiazol-6-yl)-acetamide.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole

The initial and crucial step in this synthesis is the formation of the benzothiazole ring system. This is typically achieved through the reaction of a substituted aniline with a source of thiocyanate, followed by oxidative cyclization.[2] The use of 4-nitroaniline as the starting material directly installs the nitro group at the desired 6-position of the benzothiazole core.

Reaction: 4-Nitroaniline + KSCN + Br₂ → 2-Amino-6-nitrobenzothiazole

Mechanism: The reaction proceeds via the in situ formation of thiocyanogen, (SCN)₂, which then electrophilically attacks the aromatic ring of 4-nitroaniline. This is followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzothiazole ring. The acidic medium of glacial acetic acid facilitates these transformations.

Detailed Protocol:

-

In a well-ventilated fume hood, dissolve 4-nitroaniline in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Cool the solution in an ice bath to below room temperature.

-

Add potassium thiocyanate to the cooled solution and stir the resulting mixture.[3]

-

Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature does not exceed 10°C.[3]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure the reaction goes to completion.

-

Pour the reaction mixture into a beaker containing crushed ice with constant stirring.

-

Neutralize the mixture with a suitable base, such as ammonium hydroxide or sodium hydroxide solution, until a precipitate forms.[4]

-

Collect the solid product by vacuum filtration, wash it thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 2-amino-6-nitrobenzothiazole.[4]

Table 1: Key Parameters for the Synthesis of 2-Amino-6-nitrobenzothiazole

| Parameter | Value/Condition | Rationale |

| Starting Material | 4-Nitroaniline | Provides the necessary aniline and nitro functionalities. |

| Reagents | Potassium thiocyanate, Bromine | Precursors for the in situ formation of thiocyanogen. |

| Solvent | Glacial Acetic Acid | Provides an acidic medium and solubilizes the reactants. |

| Temperature | 0-10°C during bromine addition | Controls the exothermic reaction and minimizes side products. |

| Work-up | Neutralization and precipitation | Isolates the product from the acidic reaction mixture. |

Step 2: Reduction of 2-Amino-6-nitrobenzothiazole to 2,6-Diaminobenzothiazole

The conversion of the nitro group to an amino group is a standard reduction reaction in organic synthesis. Several reducing agents can be employed for this transformation, with tin(II) chloride in the presence of a strong acid like hydrochloric acid being a common and effective choice.

Reaction: 2-Amino-6-nitrobenzothiazole + SnCl₂/HCl → 2,6-Diaminobenzothiazole

Mechanism: The reduction of a nitro group by a metal in acidic media is a complex process involving multiple electron and proton transfers. Tin(II) chloride acts as the reducing agent, donating electrons to the nitro group, which is protonated by the hydrochloric acid. This sequential reduction proceeds through nitroso and hydroxylamino intermediates to ultimately yield the primary amine.

Detailed Protocol:

-

Suspend 2-amino-6-nitrobenzothiazole in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic. This will precipitate tin salts.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2,6-diaminobenzothiazole. This product may be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 3: Selective N-Acetylation of 2,6-Diaminobenzothiazole

The final step involves the selective acetylation of the 6-amino group. The 2-amino group of the benzothiazole is part of a guanidine-like system and is generally less nucleophilic than the aromatic amino group at the 6-position. This difference in reactivity allows for selective acetylation under controlled conditions.

Reaction: 2,6-Diaminobenzothiazole + Acetic Anhydride → N-(2-Amino-benzothiazol-6-yl)-acetamide

Mechanism: The lone pair of electrons on the nitrogen of the more nucleophilic 6-amino group attacks one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and loss of an acetate leaving group, followed by deprotonation, yields the desired amide.

Caption: General workflow for the selective acetylation of 2,6-diaminobenzothiazole.

Detailed Protocol:

-

Dissolve 2,6-diaminobenzothiazole in a suitable solvent such as pyridine or glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash it with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-Amino-benzothiazol-6-yl)-acetamide.

Table 2: Comparison of Acetylating Conditions

| Acetylating Agent | Solvent | Temperature | Key Considerations |

| Acetic Anhydride | Pyridine | 0°C to RT | Pyridine acts as a base to neutralize the acetic acid byproduct. |

| Acetic Anhydride | Glacial Acetic Acid | 0°C to RT | Acetic acid can serve as both the solvent and a catalyst. |

| Acetyl Chloride | Aprotic solvent with a base | 0°C | Highly reactive, may require more stringent control to ensure selectivity. |

Characterization and Validation

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Spectroscopic Methods:

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups (e.g., N-H stretches for amines, C=O stretch for the amide).

-

¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Safety Considerations

-

Glacial Acetic Acid and Bromine: Both are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

Concentrated Hydrochloric Acid: Highly corrosive and releases noxious fumes. Handle with extreme care in a fume hood.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

-

General Precautions: Always review the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Conclusion

The synthesis of N-(2-Amino-benzothiazol-6-yl)-acetamide can be reliably achieved through a three-step sequence involving the formation of the 2-aminobenzothiazole core from 4-nitroaniline, followed by the reduction of the nitro group and selective acetylation of the resulting 6-amino group. This guide provides a detailed and scientifically grounded framework for this synthesis, emphasizing the rationale behind the chosen reagents and reaction conditions. By following these protocols and adhering to safety precautions, researchers can effectively produce this valuable intermediate for further applications in drug discovery and development.

References

-

SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). ResearchGate. Available at: [Link]

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Scholars Research Library. Available at: [Link]

- Process for the preparation of 2-amino-6-nitrobenzothiazole. Google Patents.

-

Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2016). National Institutes of Health. Available at: [Link]

-

Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (2011). Der Pharma Chemica. Available at: [Link]

-

(PDF) Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2016). ResearchGate. Available at: [Link]

- Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. Google Patents.

-

Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (2016). RJPBCS. Available at: [https://www.rjpbcs.com/pdf/2016_7(2)/.pdf]([Link]].pdf)

-

Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2011). Journal of Kerbala University. Available at: [Link]

-

2-Amino-6-nitrobenzothiazole | C7H5N3O2S | CID 22704. PubChem. Available at: [Link]

-

N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. (2021). The Distant Reader. Available at: [Link]

-

(PDF) Acetylation of 2-amino-2-oxazolines: Evidence of a ring cleaved acetylated compound. (1996). ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Properties of N-(2-Amino-benzothiazol-6-yl)-acetamide for Drug Development

Abstract: This document provides an in-depth analysis of the core physicochemical properties of N-(2-Amino-benzothiazol-6-yl)-acetamide, a heterocyclic compound of interest within the broader class of biologically active benzothiazoles. For researchers, medicinal chemists, and drug development professionals, a fundamental understanding of a compound's solubility, lipophilicity, and ionization state is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This guide synthesizes predicted data with established, field-proven experimental protocols to offer a comprehensive characterization framework. We delve into the causality behind standard analytical methods, presenting self-validating, step-by-step protocols for determining thermodynamic solubility and pKa, thereby providing a robust template for the empirical validation of in-silico predictions.

Introduction: The Therapeutic Potential of the 2-Aminobenzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, represents a privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic core are integral to numerous therapeutic agents, exhibiting a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties[1][2]. The 2-aminobenzothiazole moiety, in particular, serves as a versatile synthetic intermediate for creating pharmacologically active molecules due to the reactivity of its C2-NH2 group[1]. N-(2-Amino-benzothiazol-6-yl)-acetamide belongs to this promising class of compounds. A precise characterization of its physicochemical properties is the critical first step in evaluating its potential as a drug candidate, as these parameters directly govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Compound Identification and Molecular Structure

Correctly identifying the molecule of interest is foundational for all subsequent analysis. The structural and identifying information for N-(2-Amino-benzothiazol-6-yl)-acetamide is summarized below.

-

IUPAC Name: N-(2-aminobenzo[d]thiazol-6-yl)acetamide

-

Synonyms: 6-Acetamido-2-aminobenzothiazole, 2-Amino-6-(acetylamino)benzothiazole[3]

-

CAS Number: 22307-44-4[3]

-

Molecular Formula: C₉H₉N₃OS[3]

-

Chemical Structure:

Summary of Physicochemical Properties

The following table consolidates key physicochemical parameters for N-(2-Amino-benzothiazol-6-yl)-acetamide. It is critical to note that while the molecular weight is absolute, other values are derived from computational models (predicted) and require empirical validation for use in formal drug development programs.

| Property | Value | Data Type | Source |

| Molecular Weight | 207.25 g/mol | Exact | [3] |

| XLogP3 | 1.6 | Predicted | PubChem |

| Hydrogen Bond Donors | 2 | Predicted | PubChem |

| Hydrogen Bond Acceptors | 4 | Predicted | PubChem |

| Rotatable Bond Count | 1 | Predicted | PubChem |

| Topological Polar Surface Area | 84.9 Ų | Predicted | PubChem |

| Aqueous Solubility | 0.315 mg/mL | Predicted | PubChem |

| pKa (Most Acidic) | 12.56 | Predicted | PubChem |

| pKa (Most Basic) | 4.89 | Predicted | PubChem |

In-Depth Analysis of Key Parameters

Lipophilicity (Predicted XLogP3 = 1.6)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility between an immiscible lipid (e.g., octanol) and aqueous phase. It is a crucial determinant of a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. The predicted XLogP3 value of 1.6 suggests that N-(2-Amino-benzothiazol-6-yl)-acetamide possesses a balanced hydrophilic-lipophilic character. This moderate lipophilicity is often a desirable starting point in drug discovery, potentially allowing for sufficient membrane permeability without leading to issues of poor aqueous solubility or non-specific binding.

Ionization State (Predicted pKa = 4.89 and 12.56)

The ionization constant (pKa) defines the strength of an acid or base. This parameter is vital because the charge state of a molecule profoundly impacts its solubility and permeability.

-

Basic pKa (4.89): This value is likely associated with the 2-amino group or the thiazole nitrogen. At physiological pH (~7.4), which is significantly above this pKa, this basic center will be predominantly in its neutral, un-ionized form. However, in the acidic environment of the stomach (pH 1-3), this group would be protonated (cationic), which would dramatically increase its aqueous solubility but potentially decrease its ability to passively diffuse across the gastric mucosa.

-

Acidic pKa (12.56): This value is attributed to the acetamide N-H proton. As this pKa is very high, this group will remain in its neutral form throughout the entire physiological pH range.

The interplay between pH and the basic pKa is therefore the most relevant ionization behavior for this molecule in a biological context.

Aqueous Solubility (Predicted = 0.315 mg/mL)

Aqueous solubility is a prerequisite for absorption. A drug must be dissolved in gastrointestinal fluids to be absorbed into systemic circulation. The predicted solubility of 0.315 mg/mL (or 315 µg/mL) is relatively low and may present a biopharmaceutical challenge. According to the Biopharmaceutics Classification System (BCS), a drug is considered "highly soluble" if its highest single therapeutic dose can be dissolved in 250 mL of aqueous media over a pH range of 1-6.8. Without a defined dose, this predicted value suggests that solubility could be a limiting factor for oral bioavailability, making its experimental determination essential.

Experimental Protocols for Physicochemical Characterization

Computational predictions are invaluable for initial screening, but they must be confirmed by rigorous experimental data. The following protocols are designed to be self-validating and provide the gold-standard data required for regulatory submissions.

Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

Principle: This method measures the equilibrium concentration of a compound in a saturated solution, providing the most accurate and relevant solubility value for biopharmaceutical assessment. It is considered the "gold standard" against which higher-throughput kinetic assays are often benchmarked[4][5].

Methodology:

-

Preparation: Add an excess amount of solid N-(2-Amino-benzothiazol-6-yl)-acetamide (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. A magnetic stir bar should be included.

-

Equilibration: Place the vials in a temperature-controlled shaker or rotator set to 25°C or 37°C. Allow the suspension to shake for a prolonged period, typically 24 to 72 hours.

-

Causality: This extended incubation is critical to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the dissolved solute. Shorter incubation times may result in an underestimation of the true solubility[4].

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) or centrifuge at high speed (e.g., >14,000 rpm for 15 minutes) to separate the saturated solution from any remaining solid particles.

-

Causality: This step is crucial for accuracy. Failure to completely remove undissolved particulates will lead to a significant overestimation of solubility.

-

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate into a suitable solvent (e.g., acetonitrile/water).

-

Analysis: Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Calculation: Determine the concentration of the compound in the filtrate by comparing the instrument response to a standard curve prepared from known concentrations of the compound. Back-calculate to determine the original concentration in the undiluted filtrate, which represents the thermodynamic solubility in mg/mL or µM.

Protocol: Determination of pKa by UV-Metric Titration

Principle: This spectrophotometric method relies on the principle that the ultraviolet absorbance spectrum of an ionizable compound changes as it transitions between its protonated and deprotonated forms. By monitoring these spectral shifts across a range of precise pH values, the pKa can be determined. This method is highly accurate for chromophore-containing molecules like benzothiazoles[6].

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12). For accurate pKa determination, at least 10-15 buffer solutions with finely spaced pH values (~0.5 pH units) around the expected pKa are required.

-

Sample Preparation: Add a small, precise aliquot of the compound stock solution to each buffer solution in a quartz cuvette, ensuring the final co-solvent concentration is low (<1%) to minimize its effect on the pKa.

-

pH Measurement: Use a calibrated pH meter to accurately measure the final pH of the solution in each cuvette.

-

Spectral Acquisition: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

-

Data Analysis: Plot the absorbance at a specific wavelength (one that shows a significant change upon ionization) against the measured pH of each solution. The resulting data will form a sigmoidal curve.

-

pKa Calculation: The pKa is the pH value at the inflection point of this sigmoidal curve, which can be determined precisely by fitting the data to the Henderson-Hasselbalch equation using appropriate software.

Visualization of Physicochemical Interplay

The relationship between pH, pKa, and the resulting charge state of the molecule is fundamental to its solubility and absorption. The following diagram illustrates this critical relationship for the basic pKa of N-(2-Amino-benzothiazol-6-yl)-acetamide.

Caption: pH-dependent ionization and its impact on solubility.

Conclusion

N-(2-Amino-benzothiazol-6-yl)-acetamide is a member of a therapeutically significant class of compounds. Based on computational predictions, it possesses a balanced lipophilicity (XLogP3 ≈ 1.6) and a key basic pKa of ~4.89, which will govern its charge state and solubility in different biological environments. Its predicted low aqueous solubility (0.315 mg/mL) is a potential liability for oral drug delivery that must be addressed and experimentally verified. The robust, gold-standard protocols for determining thermodynamic solubility and pKa outlined in this guide provide a clear path for obtaining the definitive data needed to properly evaluate this compound's drug-like properties and guide future formulation or chemical modification strategies.

References

-

Al-Soud Y. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules. Available at: [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

-

Pharmaffiliates. (n.d.). N-(2-Amino-benzothiazol-6-yl)-acetamide. CAS No: 22307-44-4. Available at: [Link]

-

Yasmeen, G., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules. Available at: [Link]

-

Foulon, C., et al. (2007). Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data. European Journal of Pharmaceutical Sciences. Available at: [Link]

-

Kaur, H., et al. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

-

Gümüşer, F. G., & Ateş, Ö. (2004). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry. Available at: [Link]

Sources

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-Amino-benzothiazol-6-yl)-acetamide (CAS Number: 22307-44-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Amino-benzothiazol-6-yl)-acetamide is a heterocyclic organic compound featuring a benzothiazole core. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Benzothiazole derivatives have garnered attention for their potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory activities.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of N-(2-Amino-benzothiazol-6-yl)-acetamide, with a focus on its role as a potential antimicrobial agent and a urease inhibitor.

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of N-(2-Amino-benzothiazol-6-yl)-acetamide.

| Property | Value | Source |

| CAS Number | 22307-44-4 | Pharmaffiliates[2] |

| Molecular Formula | C₉H₉N₃OS | Pharmaffiliates[2] |

| Molecular Weight | 207.25 g/mol | Pharmaffiliates[2] |

| Appearance | Off-white solid | Sadhasivam et al. (2015)[3] |

| Melting Point | 248-249 °C | Sadhasivam et al. (2015)[3] |

| Storage | 2-8°C Refrigerator | Pharmaffiliates[2] |

Synthesis of N-(2-Amino-benzothiazol-6-yl)-acetamide

The synthesis of N-(2-Amino-benzothiazol-6-yl)-acetamide can be achieved through a two-step process starting from 2-amino-6-nitrobenzothiazole. The first step involves the acetylation of the amino group at the 2-position, followed by the reduction of the nitro group at the 6-position to an amino group.

Synthesis Workflow

Caption: Synthesis workflow for N-(2-Amino-benzothiazol-6-yl)-acetamide.

Experimental Protocol

Step 1: Synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide [3]

-

To a solution of 2-amino-6-nitrobenzothiazole (10 g, 0.051 mol) in 40 ml of acetic anhydride, add pyridine (12.4 ml, 0.153 mol).

-

Heat the reaction mixture to 90°C for 4 hours.

-

Allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 ml of 2N HCl.

-

Collect the resulting solid product by filtration.

-

Wash the solid with water and then with diethyl ether.

-

Dry the product to obtain N-(6-nitro-1,3-benzothiazol-2-yl)acetamide as a pale yellow solid.

Step 2: Synthesis of N-(6-amino-1,3-benzothiazol-2-yl)acetamide [3]

-

To a solution of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide (10 g, 0.0421 mol) in 80 ml of 12N HCl, add SnCl₂·2H₂O (47.4 g, 0.210 mol) at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Dilute the reaction mixture with 300 ml of cold water.

-

Basify the solution to pH 9 with a 40% NaOH solution.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 250 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure to yield N-(2-Amino-benzothiazol-6-yl)-acetamide as an off-white solid.

Characterization Data

The structure and purity of the synthesized N-(2-Amino-benzothiazol-6-yl)-acetamide can be confirmed by various spectroscopic techniques.

| Technique | Data |

| FT-IR (KBr, cm⁻¹) | 3417, 3298 (NH), 3057, 2916 (CH), 1692 (C=O), 1608 (C=N), 1556 (NH bend), 1272 (C-N), 694 (CH)[3] |

| ¹H NMR (DMSO-d₆, δ ppm) | 2.14 (s, 3H), 5.13 (s, 2H), 6.69 (dd, 1H, J = 2.1, 8.4 Hz), 6.99 (d, 1H, J = 2.1 Hz), 7.39 (d, 1H, J = 8.4 Hz)[3] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 22.6, 104.0, 114.3, 120.7, 132.8, 139.5, 145.6, 153.0, 168.6[3] |

| LC-MS (ESI) m/z | 206.27 (M-H)⁻[3] |

Potential Biological Activities and Mechanisms of Action

N-(2-Amino-benzothiazol-6-yl)-acetamide belongs to a class of compounds known for their diverse biological activities. Two prominent areas of investigation for this scaffold are its potential as an antimicrobial agent and as a urease inhibitor.

Antimicrobial Activity: DNA Gyrase Inhibition

2-Aminobenzothiazole derivatives have been identified as potential inhibitors of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[4][5] DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA. It is a validated target for antibacterial drugs.

Proposed Mechanism of Action:

The proposed mechanism involves the binding of the 2-aminobenzothiazole scaffold to the ATP-binding site of the GyrB subunit of DNA gyrase. This binding event prevents ATP hydrolysis, which is necessary for the enzyme's catalytic activity. By inhibiting DNA gyrase, the compound disrupts essential cellular processes, leading to bacterial cell death.

Caption: Proposed mechanism of DNA gyrase inhibition.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In pathogenic bacteria, such as Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. Inhibition of urease is therefore a promising strategy for the treatment of infections caused by urease-producing bacteria. Benzothiazole derivatives have shown potential as urease inhibitors.[6][7]

Proposed Mechanism of Action:

The active site of urease contains two nickel ions that are crucial for its catalytic activity. Benzothiazole-based inhibitors are proposed to interact with these nickel ions and the surrounding amino acid residues in the active site. This interaction can be of a mixed-inhibition type, meaning the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[8] The binding of the inhibitor to the active site blocks the access of the substrate (urea), thereby inhibiting the enzyme's function.

Caption: Proposed mechanism of urease inhibition.

Experimental Protocol for In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol is based on the principle of the Berthelot reaction, which quantifies the amount of ammonia produced from the enzymatic breakdown of urea.[9]

Materials:

-

Jack bean urease

-

Urea

-

Phosphate buffer (pH 7.4)

-

Phenol reagent (Phenol and sodium nitroprusside)

-

Alkali reagent (Sodium hydroxide and sodium hypochlorite)

-

N-(2-Amino-benzothiazol-6-yl)-acetamide (test compound)

-

Thiourea (standard inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compound and standard inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.

-

Incubate at room temperature for 10 minutes for color development.

-

Measure the absorbance at a wavelength between 625 and 630 nm using a microplate reader.

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100

Safety and Handling

Conclusion

N-(2-Amino-benzothiazol-6-yl)-acetamide is a molecule of significant interest for researchers in drug discovery and medicinal chemistry. Its straightforward synthesis and the biological activities associated with its benzothiazole core, particularly as an inhibitor of DNA gyrase and urease, make it a valuable compound for further investigation. This guide provides a foundational understanding of its synthesis, characterization, and potential mechanisms of action, serving as a valuable resource for scientists working in this field.

References

-

Sadhasivam, G., et al. (2015). Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives. Orient J Chem, 31(2), 819-826. [Link]

-

Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 10, S1315-S1319. [Link]

-

Pharmaffiliates. N-(2-Amino-benzothiazol-6-yl)-acetamide. [Link]

-

Patel, N. B., & Shaikh, F. M. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research and Reviews: Journal of Chemistry, 2(1), 1-8. [Link]

-

Bunev, A. S., et al. (2013). 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1430. [Link]

-

Al-Ostath, A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 9(12), 14217-14230. [Link]

-

Linciano, P., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS Omega, 8(27), 24456-24471. [Link]

-

Özil, M., et al. (2021). Developing a scaffold for urease inhibition based on benzothiazoles: Synthesis, docking analysis, and therapeutic potential. Archiv der Pharmazie, 355(2), 2100302. [Link]

-

Cole-Parmer. (2003). Material Safety Data Sheet - Dimethyl phthalate, pa. [Link]

-

NIST. (n.d.). 2-Benzothiazolamine. In NIST Chemistry WebBook. [Link]

-

Khan, K. M., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(3), 294. [Link]

-

Falsafi, M., et al. (2025). The Most Up-to-Date Advancements in the Design and Development of Urease Inhibitors (January 2020–March 2024). Journal of Agricultural and Food Chemistry. [Link]

-

PubChem. N-(2-amino-1,3-benzothiazol-6-yl)acetamide. [Link]

-

Gaber, H., et al. (2020). Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition. Bioorganic Chemistry, 95, 103437. [Link]

-

de la Torre, A. F., et al. (2022). 2-(Pyridin-4-yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies on Their Interaction with Urease and in vitro Anti-Helicobacter pylori Activities. Journal of the Brazilian Chemical Society, 33, 304-316. [Link]

-

Klenner, A. A., et al. (2021). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry, 64(1), 534-551. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developing a scaffold for urease inhibition based on benzothiazoles: Synthesis, docking analysis, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scielo.br [scielo.br]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure of N-(2-Amino-benzothiazol-6-yl)-acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Amino-benzothiazol-6-yl)-acetamide is a heterocyclic compound of significant interest in medicinal chemistry, belonging to the versatile benzothiazole class of molecules. The benzothiazole scaffold is a key pharmacophore found in a range of biologically active compounds. This guide provides a comprehensive technical overview of the molecular structure of N-(2-Amino-benzothiazol-6-yl)-acetamide, detailing its chemical identity, physicochemical properties, and the analytical methodologies required for its unequivocal structural confirmation. We delve into the causality behind experimental choices for synthesis and characterization, presenting detailed protocols for spectroscopic analysis (NMR, IR, MS) and predictive data to serve as a benchmark for researchers. This document is structured to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of novel benzothiazole derivatives in drug discovery and development.

Introduction and Significance

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, conferring a wide array of pharmacological activities.[1] Derivatives of 2-aminobenzothiazole, in particular, are known to exhibit properties including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] N-(2-Amino-benzothiazol-6-yl)-acetamide incorporates three key functional components: the 2-aminobenzothiazole core, a primary amine at the 2-position, and an acetamide group at the 6-position. This combination of functionalities offers multiple points for hydrogen bonding and potential metabolic pathways, making its precise structural elucidation paramount for understanding its structure-activity relationship (SAR) and for the rational design of new therapeutic agents.

This guide provides an in-depth analysis of its molecular architecture, supported by predictive data and validated experimental protocols, to ensure scientific integrity and reproducibility.

Chemical Identity and Physicochemical Properties

A foundational step in any chemical research is the confirmation of the molecule's basic identity and properties. These data are crucial for everything from reaction planning to formulation.

-

IUPAC Name: N-(2-amino-1,3-benzothiazol-6-yl)acetamide[4]

-

CAS Number: 22307-44-4[4]

-

Molecular Formula: C₉H₉N₃OS[4]

-

Molecular Weight: 207.25 g/mol [4]

Table 1: Computed Physicochemical Properties

The following properties were computed by PubChem and provide a predictive baseline for the molecule's behavior in various chemical and biological environments.

| Property | Value | Source |

| XLogP3 | 1.6 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 96.3 Ų | [4] |

| Exact Mass | 207.04663309 Da | [4] |

Core Molecular Structure and Synthesis

Structural Analysis and IUPAC Numbering

The core of the molecule is the bicyclic benzothiazole system. The numbering convention, critical for unambiguous communication and spectral assignment, begins at the sulfur atom and proceeds around the rings.

Key Functional Groups:

-

2-Amino Group (-NH₂): This primary amine is a strong electron-donating group, influencing the electron density of the heterocyclic ring. It is a key site for derivatization.

-

6-Acetamide Group (-NHC(O)CH₃): This amide functionality is moderately deactivating towards the benzene ring due to resonance, but the nitrogen lone pair can still participate in directing effects. It provides hydrogen bond donor (N-H) and acceptor (C=O) sites, which are critical for molecular interactions.

-

Benzothiazole Core: The aromatic system is relatively planar and rigid, providing a defined scaffold for presenting the functional groups in specific spatial orientations.

Rationale for Synthesis: Selective Acetylation

A logical and efficient synthesis route involves the selective N-acetylation of a diamine precursor, 2,6-diaminobenzothiazole. The primary amine at the 2-position is part of a guanidine-like system (amidine), making it significantly less nucleophilic than the aromatic amine at the 6-position. This difference in reactivity is the cornerstone of the synthetic strategy. The 6-amino group, being a more typical aniline-like amine, will preferentially react with an acetylating agent.

Protocol 1: Synthesis of N-(2-Amino-benzothiazol-6-yl)-acetamide

This protocol is based on standard acetylation procedures for aromatic amines.

-

Dissolution: In a 100 mL round-bottom flask, dissolve 2,6-diaminobenzothiazole (1.0 eq) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Acetylating Agent: Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C. The use of a slight excess of acetic anhydride ensures complete reaction of the more nucleophilic 6-amino group.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual pyridine and acetic acid.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure N-(2-Amino-benzothiazol-6-yl)-acetamide as a solid.

Analytical Characterization and Structural Verification

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure. The following sections detail the expected outcomes from key analytical methods and provide the protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of a molecule.[5] For N-(2-Amino-benzothiazol-6-yl)-acetamide, both ¹H and ¹³C NMR are required.

4.1.1. Predicted ¹H NMR Spectrum The proton NMR spectrum will reveal the electronic environment and connectivity of all hydrogen atoms. The spectrum is predicted in a solvent like DMSO-d₆, which can solubilize the compound and has exchangeable protons that will not obscure the signals of interest.

Table 2: Predicted ¹H NMR Chemical Shifts (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | Singlet (broad) | 1H | -NH-C(O)- | Amide protons are deshielded and often broad due to quadrupole effects and exchange. |

| ~8.2 | Singlet (or d, J≈2 Hz) | 1H | H-5 | Aromatic proton ortho to the acetamide group, deshielded by its anisotropic effect. Appears as a singlet or a narrow doublet due to small meta-coupling. |

| ~7.5 | Doublet (J≈8.5 Hz) | 1H | H-7 | Aromatic proton coupled to H-4. |

| ~7.3 | Doublet of Doublets (dd) | 1H | H-4 | Aromatic proton coupled to H-5 (meta) and H-7 (ortho). |

| ~7.1 | Singlet (broad) | 2H | -NH₂ | Primary amine protons are typically broad and their chemical shift is concentration-dependent. |

| ~2.1 | Singlet | 3H | -C(O)CH₃ | Methyl protons adjacent to a carbonyl group, appearing as a sharp singlet. |

4.1.2. Predicted ¹³C NMR Spectrum The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a carbon count and information about their hybridization and electronic environment.[6]

Table 3: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169 | C=O | Carbonyl carbons are highly deshielded and appear far downfield. |

| ~167 | C-2 | The carbon of the amidine group in the thiazole ring is significantly deshielded. |

| ~148 | C-7a | Quaternary carbon at the ring junction. |

| ~135 | C-6 | Aromatic carbon directly attached to the nitrogen of the acetamide group. |

| ~130 | C-4a | Quaternary carbon at the ring junction. |

| ~122 | C-4 | Aromatic CH carbon. |

| ~118 | C-7 | Aromatic CH carbon. |

| ~115 | C-5 | Aromatic CH carbon. |

| ~24 | -CH₃ | Aliphatic methyl carbon. |

Protocol 2: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Spectrometer Setup: Insert the sample tube into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[7]

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.[8] Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily protonate to form a [M+H]⁺ ion.

Expected Result:

-

Molecular Ion: A prominent peak at m/z = 208.05, corresponding to the protonated molecule [C₉H₉N₃OS + H]⁺. The exact mass should be within 5 ppm of the calculated value in a high-resolution mass spectrometer (HRMS).

Predicted Fragmentation Pathway: The protonated molecule is expected to fragment under Collision-Induced Dissociation (CID) conditions. Key fragmentation pathways involve the cleavage of the amide bond.

-

Loss of Ketene (CH₂=C=O): A common fragmentation for N-acetylated compounds is the loss of neutral ketene (mass = 42.01 Da), leading to the formation of the protonated 2,6-diaminobenzothiazole ion at m/z 166.04.

-

Amide Bond Cleavage: Homolytic or heterolytic cleavage of the C-N amide bond can lead to the loss of an acetyl radical or cation, though the loss of neutral ketene is often more favorable.

Protocol 3: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

MS Scan (Full Scan): Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500 to identify the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 208.05) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum to observe the characteristic fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[9]

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3300 | Medium | N-H Stretch | 2-Amino (-NH₂) |

| 3300 - 3250 | Medium | N-H Stretch | Amide (-NH-) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic |

| ~1670 | Strong | C=O Stretch (Amide I) | Acetamide (-C(O)NH-) |

| ~1620 | Strong | N-H Bend | 2-Amino (-NH₂) |

| ~1550 | Medium | N-H Bend (Amide II) | Acetamide (-C(O)NH-) |

| 1600, 1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

The presence of a strong carbonyl (C=O) band around 1670 cm⁻¹ and distinct N-H stretching bands above 3200 cm⁻¹ provides compelling evidence for the acetamide and amino functionalities.

Protocol 4: FT-IR Data Acquisition (ATR Method)

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Record a background spectrum to subtract atmospheric CO₂ and H₂O signals.[10]

-

Sample Application: Place a small amount of the solid purified product directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

Sample Spectrum: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Label the significant peaks and correlate them to the expected functional group vibrations.

Conclusion

The molecular structure of N-(2-Amino-benzothiazol-6-yl)-acetamide is definitively established through a synergistic application of synthesis and analytical chemistry. Its synthesis is logically achieved via selective acetylation of the more nucleophilic 6-amino group of 2,6-diaminobenzothiazole. Unequivocal structural verification relies on a triad of analytical techniques: NMR spectroscopy to map the complete C-H framework, mass spectrometry to confirm the molecular weight and key fragmentation patterns, and IR spectroscopy to verify the presence of critical functional groups. The predictive data and detailed protocols provided in this guide serve as a robust framework for researchers, ensuring accuracy and reproducibility in the characterization of this and related benzothiazole scaffolds, thereby accelerating their potential development as novel therapeutic agents.

References

- Al-Omar, M. A. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry.

- Boeriu, C., et al. (2006). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 231904, N-(2-amino-1,3-benzothiazol-6-yl)acetamide. Retrieved from [Link].

- Al-Ostath, A., et al. (2023).

- Saeed, A., et al. (2016).

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. The Distant Reader.

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link].

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link].

- Chan, M. K. (2004).

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link].

- Shishkina, S. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link].

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

- Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. The Distant Reader.

- Royal Society of Chemistry. (2018). Acquiring 1H and 13C Spectra. Modern NMR Techniques for Synthetic Chemistry.

- OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry.

-

Chemistry LibreTexts. (2023). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. arabjchem.org [arabjchem.org]

- 3. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uokerbala.edu.iq [uokerbala.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. books.rsc.org [books.rsc.org]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Mechanism of Action of N-(2-Amino-benzothiazol-6-yl)-acetamide and its Derivatives

Abstract

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides a comprehensive analysis of the potential mechanisms of action for N-(2-Amino-benzothiazol-6-yl)-acetamide and its structurally related analogs. We will delve into the current understanding of its molecular targets and signaling pathway interactions, drawing upon a synthesis of preclinical data. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics, offering both foundational knowledge and practical experimental frameworks.

Introduction: The Prominence of the 2-Aminobenzothiazole Core

The 2-aminobenzothiazole moiety, a bicyclic heterocyclic system, is a cornerstone in the design of biologically active molecules. Its rigid structure and the presence of multiple hydrogen bond donors and acceptors facilitate interactions with a variety of biological targets.[1] This has led to the development of 2-aminobenzothiazole derivatives with a diverse range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant activities.[1][2] The versatility of this scaffold allows for chemical modifications at the amino group and the benzene ring, enabling the fine-tuning of pharmacological properties. N-(2-Amino-benzothiazol-6-yl)-acetamide is one such derivative, and understanding its mechanism of action is crucial for its potential therapeutic development.

Elucidating the Multifaceted Mechanisms of Action

Current research suggests that N-(2-Amino-benzothiazol-6-yl)-acetamide and its analogs do not possess a single, universal mechanism of action. Instead, their biological effects appear to be context-dependent, influenced by the specific molecular substitutions and the biological system under investigation. The following sections will explore the most prominent and well-documented mechanisms.

Enzyme Inhibition: A Key Modality

A significant body of evidence points towards enzyme inhibition as a primary mechanism for benzothiazole derivatives.

A study investigating a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides demonstrated potent urease inhibitory activity.[3][4] Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate, and its activity is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. The in silico molecular docking studies accompanying this research revealed that these acetamide derivatives likely bind to the non-metallic active site of the urease enzyme.[3][4] The interaction is stabilized by hydrogen bonds, which are critical for the inhibitory effect.[3][4]

Experimental Protocol: Urease Inhibition Assay

This protocol outlines a standard method for assessing the urease inhibitory potential of N-(2-Amino-benzothiazol-6-yl)-acetamide.

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer (pH 7.0)

-

N-(2-Amino-benzothiazol-6-yl)-acetamide (test compound)

-

Thiourea (positive control)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of urease enzyme solution and incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding 55 µL of urea solution.

-

Incubate the mixture for 30 minutes at 30°C.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) to quantify the ammonia produced.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Antimicrobial Activity: Targeting Essential Bacterial Processes

The 2-aminobenzothiazole scaffold is a recurring motif in the development of novel antimicrobial agents.

Research on a series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl)acetamide derivatives has highlighted their antimicrobial properties against both gram-positive and gram-negative bacteria.[5] Molecular docking studies performed in this research suggest that these compounds may interact with and inhibit DNA gyrase, an essential bacterial enzyme that modulates DNA topology.[5] By targeting DNA gyrase, these compounds can disrupt DNA replication and repair, leading to bacterial cell death.

Logical Workflow for Antimicrobial Target Identification

Caption: Putative inhibition of the MAPK/ERK pathway by N-(2-Amino-benzothiazol-6-yl)-acetamide.

Data Summary: Biological Activities of N-(2-Amino-benzothiazol-6-yl)-acetamide and Analogs

| Compound Class | Biological Activity | Proposed Target/Mechanism | Reference |

| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Urease Inhibition | Binding to the non-metallic active site of the urease enzyme | [3][4] |

| 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl)acetamide | Antimicrobial | DNA gyrase inhibition | [5] |

| 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide | Anticancer (BRAFV600E) | Inhibition of BRAFV600E kinase activity | [6] |

| 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea | Anticancer | PI3K and mTOR inhibition | [2] |

| 2-aminothiazole sulfonamide derivatives | Antioxidant | Free radical scavenging | [7] |

| 1,3-benzothiazol-2-yl benzamides | Anticonvulsant | Modulation of ion channels or neurotransmitter receptors (hypothesized) | [8] |

Conclusion and Future Directions

N-(2-Amino-benzothiazol-6-yl)-acetamide and its derivatives represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. The primary mechanisms of action appear to revolve around enzyme inhibition, with urease and various protein kinases being prominent targets. The antimicrobial effects are likely mediated through the disruption of essential bacterial enzymes such as DNA gyrase.

Future research should focus on:

-

Target Deconvolution: Employing advanced techniques such as chemical proteomics and thermal shift assays to definitively identify the direct binding partners of N-(2-Amino-benzothiazol-6-yl)-acetamide in various cellular contexts.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to optimize potency and selectivity for specific targets, thereby enhancing therapeutic efficacy and minimizing off-target effects.

-

In Vivo Efficacy and Pharmacokinetic Studies: Translating the promising in vitro findings into animal models to assess the therapeutic potential and drug-like properties of these compounds.

By continuing to unravel the intricate mechanisms of action of this important class of molecules, the scientific community can pave the way for the development of novel and effective therapies for a range of human diseases.

References

-

Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2016). National Institutes of Health. [Link]

-

Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. (2024). PubMed. [Link]

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2022). PubMed Central. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

-

SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). ResearchGate. [Link]

-

Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2016). ResearchGate. [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). ResearchGate. [Link]

-

N-(2-amino-1,3-benzothiazol-6-yl)acetamide. PubChem. [Link]

-

N-(2-Amino-benzothiazol-6-yl)-acetamide. Pharmaffiliates. [Link]

-

N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4. (2008). ResearchGate. [Link]

-

Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors. (2021). Wiley Online Library. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2014). MDPI. [Link]

-

Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. (2023). National Institutes of Health. [Link]

-

N-(1,3-Benzothiazol-2-yl)acetamide. (2013). PubMed Central. [Link]

Sources

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. helios.eie.gr [helios.eie.gr]

- 7. excli.de [excli.de]

- 8. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 2-Aminobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole core, a bicyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry, consistently serving as the foundation for compounds with a broad spectrum of biological activities.[1][2][3][4] Its synthetic accessibility and the ease with which its C2-amino group and benzene ring can be functionalized have made it a focal point for the development of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of the diverse pharmacological landscape of 2-aminobenzothiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

The 2-Aminobenzothiazole Core: A Gateway to Diverse Bioactivities

The inherent chemical properties of the 2-aminobenzothiazole nucleus, including its aromaticity, hydrogen bonding capabilities, and the nucleophilicity of the amino group, make it an ideal starting point for chemical modifications. These modifications can be strategically designed to target a wide array of biological macromolecules, leading to a diverse range of pharmacological effects. The most prominent of these activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4]

Anticancer Activity: A Multi-pronged Attack on Malignancy

2-Aminobenzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against a variety of cancer cell lines through multiple mechanisms of action.[1][3][4][5][6]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer properties of these derivatives often stem from their ability to inhibit crucial enzymes and proteins involved in cancer cell proliferation, survival, and metastasis.[1][5][6] Key targets include:

-

Kinase Inhibition: Many 2-aminobenzothiazole derivatives act as inhibitors of various protein kinases, such as Phosphoinositide 3-kinases (PI3Ks), Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][5][6] By blocking the ATP-binding site of these kinases, they disrupt downstream signaling pathways essential for tumor growth. For instance, some derivatives have shown potent inhibitory activity against the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[5][7]

-

Induction of Apoptosis: Certain derivatives can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the levels of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases, the key executioners of apoptosis.[6][7]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of cancer. Some 2-aminobenzothiazole compounds have been shown to induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[6]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2-aminobenzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring and the C2-amino group. For example, the introduction of specific moieties, such as piperazine, has been shown to enhance cytotoxicity against various cancer cell lines.[5]

Experimental Workflow: In Vitro Anticancer Activity Assessment

A standard workflow to evaluate the anticancer potential of novel 2-aminobenzothiazole derivatives involves a series of in vitro assays.

Caption: A typical workflow for the in vitro evaluation of anticancer activity of 2-aminobenzothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 2-aminobenzothiazole derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

| Compound | Cell Line | IC50 (µM) | Reference |

| OMS5 | A549 (Lung) | 22.13 | [5] |

| OMS14 | A549 (Lung) | 61.03 | [5] |

| OMS5 | MCF-7 (Breast) | Not specified | [5] |

| OMS14 | MCF-7 (Breast) | Not specified | [5] |

| Compound 40 | A549 (Lung) | 3.55 | [6] |

| Compound 40 | MCF-7 (Breast) | 3.17 | [6] |

| Compound 8i | MCF-7 (Breast) | 6.34 | [7] |

| Compound 8m | MCF-7 (Breast) | 8.30 | [7] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-aminobenzothiazole scaffold is also a promising platform for the development of novel antimicrobial agents to address the growing challenge of drug resistance.[1][2][8][9][10]

Antibacterial and Antifungal Spectrum

Derivatives of 2-aminobenzothiazole have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species, including Candida albicans.[8][9][10][11]

Mechanism of Action

While the exact mechanisms are still under investigation for many derivatives, proposed modes of action include:

-

Inhibition of Essential Enzymes: Targeting enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of Cell Membrane Integrity: Altering the permeability of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the 2-aminobenzothiazole derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases. 2-Aminobenzothiazole derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[1][2][12][13][14]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of enzymes like cyclooxygenase (COX), which are responsible for the production of pro-inflammatory prostaglandins.[13]

Experimental Workflow: Carrageenan-Induced Paw Edema Model

Caption: Workflow for evaluating the in vivo anti-inflammatory activity of 2-aminobenzothiazole derivatives.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

-

Animal Acclimatization: Acclimatize rats for one week under standard laboratory conditions.